molecular formula C12H12BrNO3 B2691204 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid CAS No. 111083-28-4

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B2691204
CAS No.: 111083-28-4
M. Wt: 298.136
InChI Key: LTBHATYBASAESJ-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 5th position, and a carboxylic acid group at the 3rd position of the indole ring. The indole nucleus is known for its biological and pharmacological activities, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-1,2-dimethylindole followed by carboxylation at the 3rd position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and carboxylation reagents like carbon dioxide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine and methoxy substituents may enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    5-Methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid: Lacks the bromine substituent.

    6-Bromo-1,2-dimethyl-1H-indole-3-carboxylic acid: Lacks the methoxy substituent.

    6-Bromo-5-methoxy-1H-indole-3-carboxylic acid: Lacks the 1,2-dimethyl substituents.

Uniqueness: 6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and carboxylic acid group in specific positions on the indole ring provides distinct properties compared to other similar compounds .

Biological Activity

6-Bromo-5-methoxy-1,2-dimethyl-1H-indole-3-carboxylic acid (CAS No. 111083-28-4) is a compound of interest due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. This article summarizes the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₂BrNO₃
  • Molecular Weight : 298.14 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research indicates that indole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
6-Bromo derivativeS. aureus (ATCC 25923)3.90 μg/mL
6-Bromo derivativeS. aureus (MRSA)< 1 μg/mL

The above data demonstrates the compound's efficacy against both standard and resistant bacterial strains, suggesting its potential as an antibiotic agent .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

Cell LineIC₅₀ (μM)Observations
MDA-MB-231 (breast cancer)10.0Induces apoptosis and morphological changes
A549 (lung cancer)7.0Significant antiproliferative activity

In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Anti-inflammatory Activity

Inflammatory responses are implicated in numerous diseases, and compounds targeting these pathways are of high interest. Research has demonstrated that derivatives of indole can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha:

CompoundCytokine Inhibition (%)
6-Bromo derivativeIL-6: 89%, TNF-alpha: 78%

This suggests that the compound may serve as a therapeutic agent for conditions characterized by inflammation .

Case Studies

Several studies have explored the biological applications of indole derivatives, including:

  • Antibacterial Efficacy : A study evaluated the activity of an indole-based compound against various bacterial strains, reporting low MIC values against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms : Another investigation focused on the effects of indole derivatives on breast cancer cells, showing that they could significantly reduce cell viability and induce apoptosis through specific signaling pathways .

Properties

IUPAC Name

6-bromo-5-methoxy-1,2-dimethylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-6-11(12(15)16)7-4-10(17-3)8(13)5-9(7)14(6)2/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBHATYBASAESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2N1C)Br)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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